

# An In-depth Technical Guide to 2-Bromo-5-nitropyridine

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## Compound of Interest

Compound Name: 2-Bromo-5-nitropyridine

Cat. No.: B018158

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **2-Bromo-5-nitropyridine**, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Core Molecular Data

**2-Bromo-5-nitropyridine** is a heterocyclic aromatic compound that serves as a versatile building block in organic chemistry.<sup>[1]</sup> Its fundamental properties are summarized in the table below.

| Property          | Value   |
|-------------------|---|
| Molecular Formula | C <sub>5</sub> H <sub>3</sub> BrN <sub>2</sub> O <sub>2</sub> |
| Molecular Weight  | 202.99 g/mol  |
| CAS Number        | 4487-59-6   |
| Appearance        | Off-white to light yellow crystalline powder                  |
| Melting Point     | 139-141 °C  |
| Solubility        | Insoluble in water, soluble in polar organic solvents         |

## Synthesis of 2-Bromo-5-nitropyridine

A prevalent and scalable method for the synthesis of **2-Bromo-5-nitropyridine** involves the oxidation of 2-amino-5-bromopyridine. This transformation is a critical step in creating the nitro-substituted pyridine ring, essential for further functionalization.

### Experimental Protocol: Oxidation of 2-amino-5-bromopyridine

This protocol outlines a common laboratory-scale synthesis of **2-Bromo-5-nitropyridine**.

Materials:

- 2-amino-5-bromopyridine
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- 30% Hydrogen Peroxide ( $\text{H}_2\text{O}_2$ )
- Ice
- Deionized Water
- Standard laboratory glassware
- Magnetic stirrer and stir bar
- Ice bath

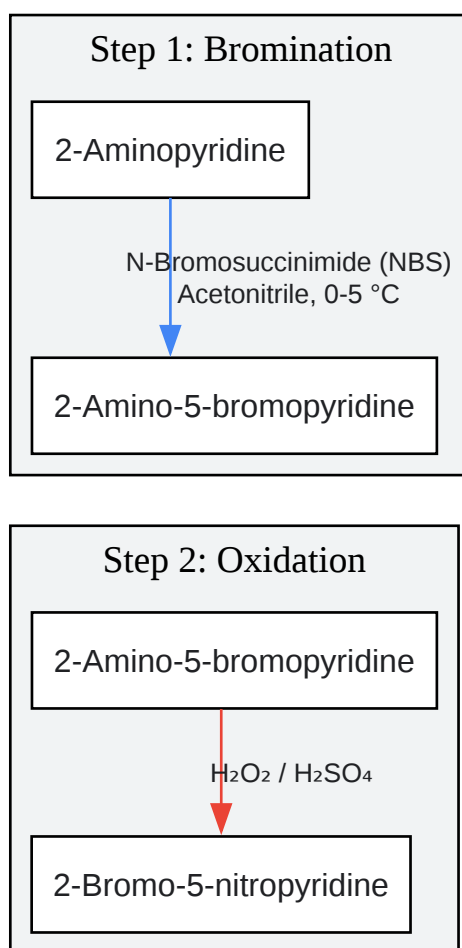
Procedure:

- In a flask equipped with a magnetic stirrer, dissolve 2-amino-5-bromopyridine in concentrated sulfuric acid. The amount of sulfuric acid should be 4-6 times the weight of the amine.<sup>[2]</sup>
- Cool the mixture in an ice bath to maintain a temperature below 20 °C.<sup>[2]</sup>

- Slowly add 30% hydrogen peroxide to the cooled solution over a period of one hour.<sup>[2]</sup> The molar equivalent of H<sub>2</sub>O<sub>2</sub> should be approximately 1.3 times that of the 2-amino-5-bromopyridine.<sup>[2]</sup>
- After the addition is complete, continue stirring the reaction mixture. The reaction may require up to 40 hours at 20 °C for full conversion.<sup>[2]</sup>
- Upon completion of the reaction, carefully pour the reaction mixture over ice.
- The precipitate, which is **2-Bromo-5-nitropyridine**, is then collected by vacuum filtration.
- Wash the collected solid with cold deionized water to remove any residual acid.
- Dry the product under vacuum to obtain the final crystalline solid.

## Synthetic Workflow

The synthesis of **2-Bromo-5-nitropyridine** from 2-aminopyridine can be visualized as a two-step process. The initial step involves the bromination of 2-aminopyridine to regioselectively produce 2-amino-5-bromopyridine, which is then oxidized to the final product.



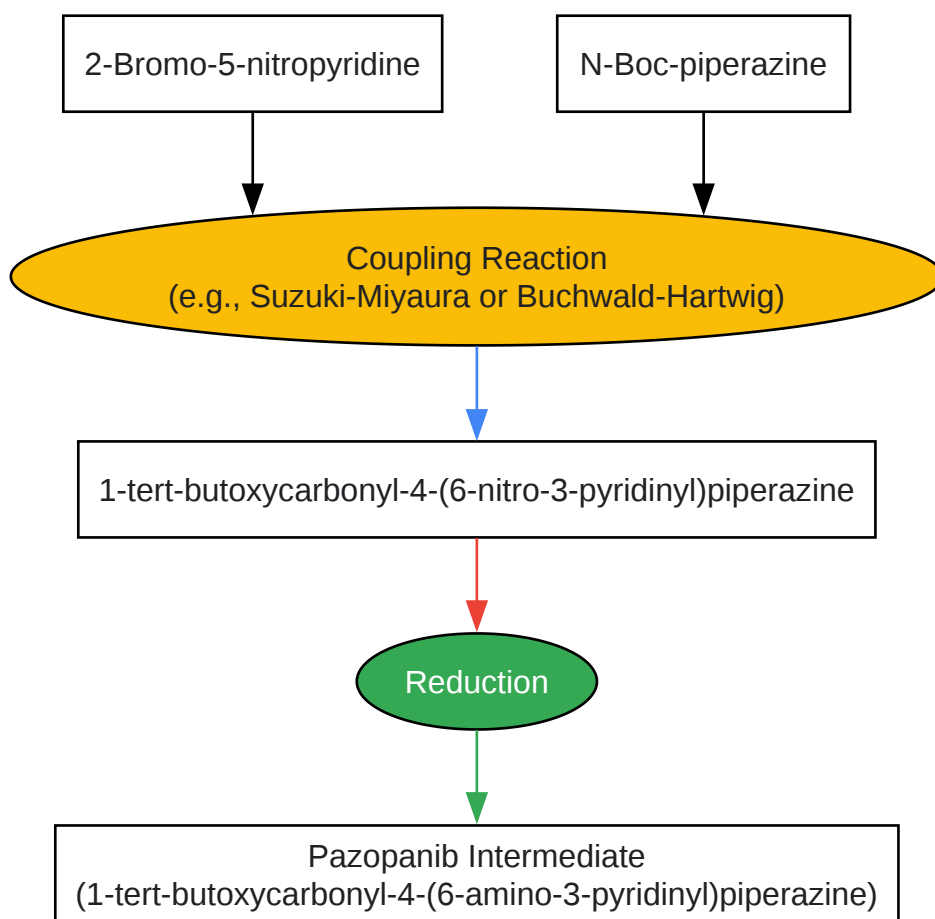
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Caption: Synthetic pathway for **2-Bromo-5-nitropyridine**.

## Applications in Drug Development

**2-Bromo-5-nitropyridine** is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the reactivity of the bromine atom, which can be displaced through various cross-coupling reactions, and the nitro group, which can be reduced to an amine, providing a point for further molecular elaboration.<sup>[1]</sup>

A notable application is in the synthesis of intermediates for the anticancer drug Pazopanib.<sup>[3]</sup> The workflow involves the reaction of **2-Bromo-5-nitropyridine** with a protected piperazine derivative, followed by the reduction of the nitro group.



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Caption: Synthesis of a Pazopanib intermediate.

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## References

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